2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-chlorophenol
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Overview
Description
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL is a complex organic compound that features a benzothiazole core, a bromophenyl group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The bromophenyl group is introduced via a nucleophilic substitution reaction, where 4-bromobenzyl chloride reacts with the benzothiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the nucleophilic substitution and imine formation steps .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole and chlorophenol moieties.
Medicine: Explored for its potential anticancer properties, as benzothiazole derivatives have shown activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The chlorophenol group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and have similar biological activities.
Chlorophenol Derivatives: Compounds such as 4-chlorophenol and 2,4-dichlorophenol are structurally related and have been studied for their antimicrobial properties.
Uniqueness
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-CHLOROPHENOL is unique due to the combination of the benzothiazole, bromophenyl, and chlorophenol moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to its individual components .
Properties
Molecular Formula |
C21H14BrClN2OS2 |
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Molecular Weight |
489.8 g/mol |
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-4-chlorophenol |
InChI |
InChI=1S/C21H14BrClN2OS2/c22-15-3-1-13(2-4-15)12-27-21-25-18-7-6-17(10-20(18)28-21)24-11-14-9-16(23)5-8-19(14)26/h1-11,26H,12H2 |
InChI Key |
BBKFJLMALLTAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)Cl)O)Br |
Origin of Product |
United States |
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